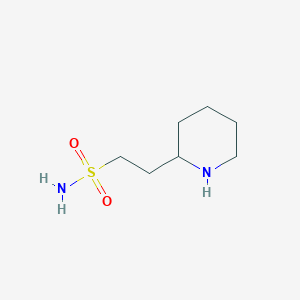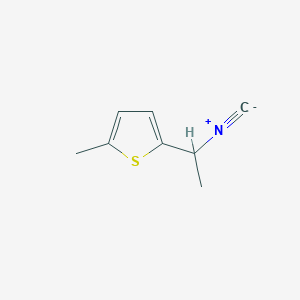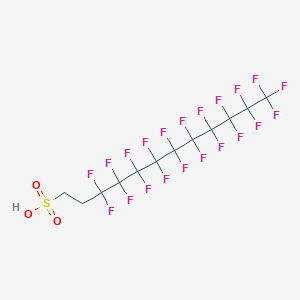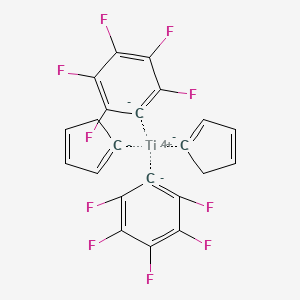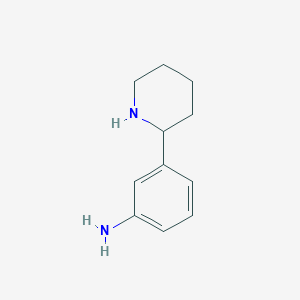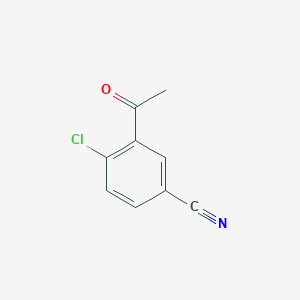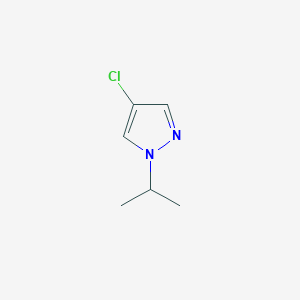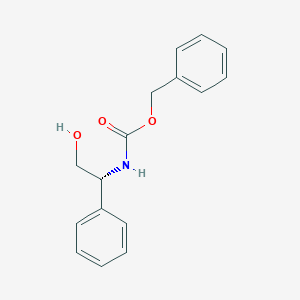
Boc-L-allysine ethylene acetal
Descripción general
Descripción
Boc-L-allysine ethylene acetal, also known as (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethylene acetal moiety. This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mecanismo De Acción
Target of Action
Boc-L-allysine ethylene acetal is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues.
Mode of Action
The mode of action of this compound is not explicitly stated in the available literature. As a lysine derivative, it may interact with its targets in a manner similar to lysine. Lysine is known to play a crucial role in protein synthesis, and it can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its structural similarity to lysine, it may be involved in pathways related to protein synthesis and metabolism. Lysine is an essential amino acid that plays a vital role in protein synthesis and various metabolic processes .
Result of Action
As a lysine derivative, it may have similar effects to lysine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Análisis Bioquímico
Biochemical Properties
Boc-L-allysine ethylene acetal plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase . These interactions are essential for the synthesis and modification of peptides, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects highlight the compound’s potential in enhancing cellular functions and overall physiological activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to lysine residues, facilitating the formation of α-aminoadipic-δ-semialdehyde, a key intermediate in lysine metabolism . This interaction is crucial for the regulation of lysine degradation and the synthesis of important metabolic intermediates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular functions and physiological activities . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications . These findings are crucial for the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lysine metabolism. It interacts with enzymes such as lysine-ketoglutarate reductase and saccharopine dehydrogenase, facilitating the conversion of lysine into α-aminoadipic-δ-semialdehyde . This interaction is essential for maintaining metabolic flux and regulating metabolite levels, making this compound a key player in lysine metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the precise role of this compound in cellular processes and optimizing its use in research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-allysine ethylene acetal typically involves the protection of the amino group of lysine with a Boc group, followed by the formation of the ethylene acetal. The process can be summarized as follows:
Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-lysine.
Formation of Ethylene Acetal: Boc-L-lysine is then treated with ethylene glycol and an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected with Boc groups using Boc2O and a base.
Acetal Formation: The protected lysine is then reacted with ethylene glycol in the presence of an acid catalyst to form the ethylene acetal.
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-allysine ethylene acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the Boc group under basic conditions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the Boc group.
Aplicaciones Científicas De Investigación
Boc-L-allysine ethylene acetal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Boc-L-lysine: Similar in structure but lacks the ethylene acetal moiety.
L-allysine ethylene acetal: Similar but without the Boc protecting group.
Boc-L-ornithine: Another Boc-protected amino acid derivative.
Uniqueness: Boc-L-allysine ethylene acetal is unique due to the presence of both the Boc protecting group and the ethylene acetal moiety. This dual protection provides enhanced stability and versatility in synthetic applications compared to similar compounds.
Propiedades
IUPAC Name |
(2S)-5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTJAOCCHPCKAT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC1OCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


